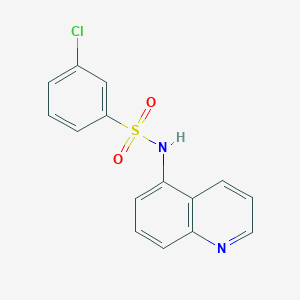
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the family of N-phenylacetamides and has been shown to have a potent inhibitory effect on the activity of Polo-like kinase 1 (Plk1), a protein kinase that plays an important role in cell division and proliferation.
Mécanisme D'action
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide inhibits Plk1 activity by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in mitosis, leading to cell cycle arrest and apoptosis. Plk1 is involved in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to induce mitotic arrest and cell death in cancer cells, both in vitro and in vivo. This compound has also been shown to have a synergistic effect with other anticancer agents, such as paclitaxel and gemcitabine. In addition, 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to have a low toxicity profile in noncancerous cells and tissues, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide is its potent inhibitory effect on Plk1 activity, making it a useful tool for studying the role of Plk1 in cell division and proliferation. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide is complex and requires several steps, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for the development of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide as an anticancer agent. One direction is the development of more potent and selective Plk1 inhibitors that have a longer half-life and fewer off-target effects. Another direction is the combination of Plk1 inhibitors with other anticancer agents to enhance their effectiveness. Finally, the use of Plk1 inhibitors as a biomarker for cancer diagnosis and prognosis is also an area of active research.
Méthodes De Synthèse
The synthesis of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide involves several steps, starting with the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzonitrile to form 2-(5-bromo-2-thiophenyl)-N-(2-cyano-5-chlorophenyl)acetamide. Finally, the cyano group is reduced to an amino group using lithium aluminum hydride, and the resulting compound is reacted with 6-chloroindazole to form 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide.
Applications De Recherche Scientifique
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been extensively studied for its potential use as an anticancer agent. Plk1 is overexpressed in many types of cancer, and its inhibition has been shown to induce mitotic arrest and cell death. 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been shown to have a potent inhibitory effect on Plk1 activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, ovarian, lung, and prostate cancer, and has shown promising results.
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-12-4-3-10(19-12)6-13(18)16-9-2-1-8-7-15-17-11(8)5-9/h1-5,7H,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRODKXZQCVXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)






![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)